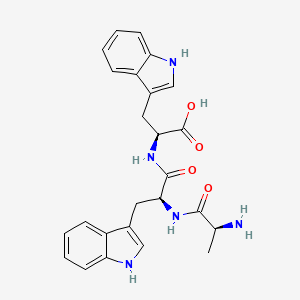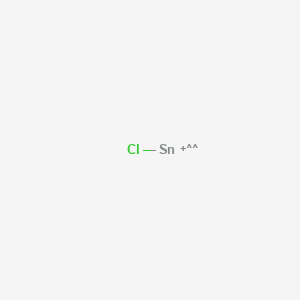
Chlorotin(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorotin(1+) is a chemical compound that features a tin atom bonded to a chlorine atom. This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties. Chlorotin(1+) is particularly notable for its role in industrial and research applications, where it is valued for its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: Chlorotin(1+) can be synthesized through several methods, including:
Direct Chlorination: Tin metal is reacted with chlorine gas under controlled conditions to produce Chlorotin(1+). This reaction typically occurs at elevated temperatures to ensure complete chlorination.
Reaction with Hydrochloric Acid: Tin metal or tin compounds can be reacted with hydrochloric acid to form Chlorotin(1+). This method is often used in laboratory settings due to its simplicity and efficiency.
Industrial Production Methods: In industrial settings, Chlorotin(1+) is produced using large-scale chlorination processes. These processes involve the use of specialized equipment to handle the reactive chlorine gas and ensure the safety and efficiency of the reaction. The resulting Chlorotin(1+) is then purified and processed for various applications.
化学反応の分析
Types of Reactions: Chlorotin(1+) undergoes several types of chemical reactions, including:
Oxidation: Chlorotin(1+) can be oxidized to form higher oxidation state tin compounds. This reaction is typically carried out using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Chlorotin(1+) can be reduced to elemental tin or lower oxidation state tin compounds using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Chlorotin(1+) can participate in substitution reactions where the chlorine atom is replaced by other ligands. Common reagents for these reactions include organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organolithium, Grignard reagents.
Major Products:
Oxidation Products: Higher oxidation state tin compounds.
Reduction Products: Elemental tin, lower oxidation state tin compounds.
Substitution Products: Organotin compounds with various ligands.
科学的研究の応用
Chlorotin(1+) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis. It is particularly useful in the formation of carbon-tin bonds, which are important in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of polymers, coatings, and other materials due to its ability to modify the properties of these materials.
作用機序
Chlorotin(1+) can be compared with other organotin compounds, such as:
Tributyltin: Known for its use as a biocide and antifouling agent. Unlike Chlorotin(1+), tributyltin is highly toxic and has been banned in many applications.
Dibutyltin: Used as a catalyst in the production of polyurethane and other polymers. It has different reactivity and applications compared to Chlorotin(1+).
Tetraethyltin: Used in the semiconductor industry for the deposition of tin-containing films. It has unique properties that make it suitable for this specific application.
Uniqueness of Chlorotin(1+): Chlorotin(1+) is unique due to its specific reactivity and versatility in various chemical reactions. Its ability to form strong bonds with different ligands makes it a valuable reagent in organic synthesis and catalysis. Additionally, its relatively lower toxicity compared to other organotin compounds makes it more suitable for certain applications.
類似化合物との比較
- Tributyltin
- Dibutyltin
- Tetraethyltin
特性
CAS番号 |
59568-25-1 |
|---|---|
分子式 |
ClSn+ |
分子量 |
154.16 g/mol |
IUPAC名 |
chlorotin(1+) |
InChI |
InChI=1S/ClH.Sn/h1H;/q;+2/p-1 |
InChIキー |
BZSPLYKPHSEUHY-UHFFFAOYSA-M |
正規SMILES |
Cl[Sn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)

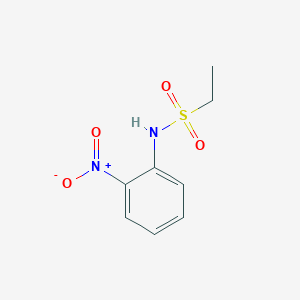
![3-[(1H-Indol-3-yl)(pyridin-4-yl)methyl]-1-methyl-1H-indole](/img/structure/B14607862.png)
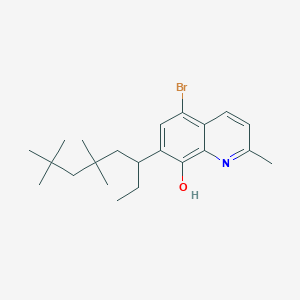
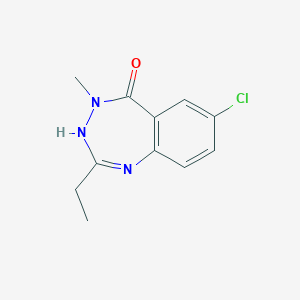
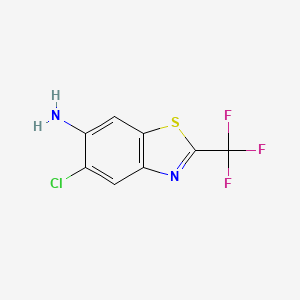
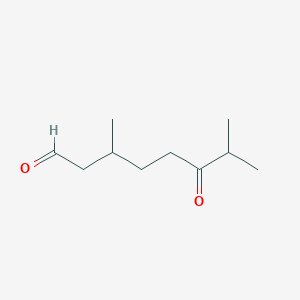
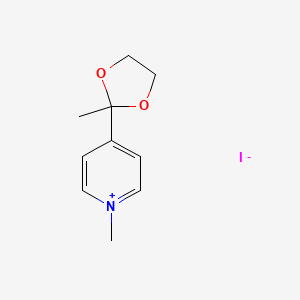

![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)
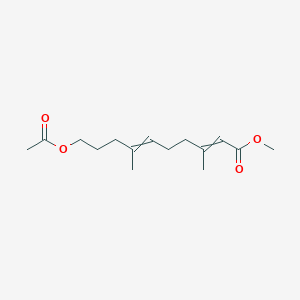
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one](/img/structure/B14607910.png)
